

AZD2066: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: AZD 2066

Cat. No.: B1663744

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Introduction

AZD2066 is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, it has been investigated for its therapeutic potential in several central nervous system (CNS) disorders, including major depressive disorder (MDD) and neuropathic pain. The glutamatergic system, particularly mGluR5, plays a crucial role in synaptic plasticity, learning, and memory, making it a significant target for novel therapeutics in neuroscience. This document provides a comprehensive technical overview of AZD2066, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Core Compound Profile

Property	Value	Source
Drug Name	AZD2066	General
Target	Metabotropic Glutamate Receptor 5 (mGluR5)	[1]
Mechanism of Action	Negative Allosteric Modulator (NAM)	[1]
Developer	AstraZeneca	[2]
Therapeutic Areas of Investigation	Major Depressive Disorder, Neuropathic Pain	[2] [3]

Quantitative Data Summary

Binding Affinity

Parameter	Value	Species	Assay	Source
Estimated Ki	~1200 nM	Human	In vivo PET imaging with ¹¹ C]ABP688	[4]
Receptor Occupancy	~50% at 13.5 mg dose (at C _{max})	Human	In vivo PET imaging with ¹¹ C]ABP688	[4]

Pharmacokinetics (Human)

Parameter	Value	Source
Half-life (t1/2)	Data not publicly available	-
Peak Plasma Concentration (Cmax)	Data not publicly available	-
Time to Peak Concentration (Tmax)	Data not publicly available	-
Bioavailability	Data not publicly available	-
CNS Penetration	Described as "highly central nervous system penetrant" in preclinical studies	[5]

Clinical Efficacy (Phase IIa)

Major Depressive Disorder (Study D0475C00020)

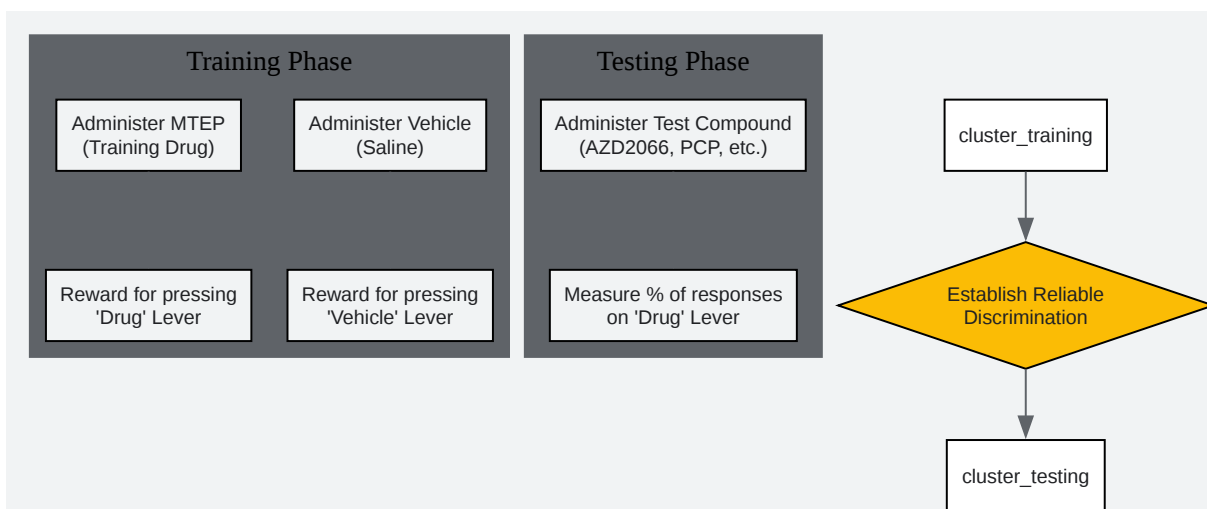
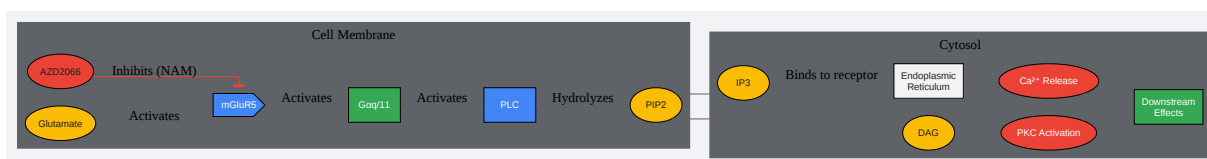
Outcome Measure	AZD2066 (12 mg, 18 mg)	Placebo	Active Comparator (Duloxetine)	Source
Change in MADRS Score	Inconclusive; did not separate from placebo	Inconclusive	Inconclusive; did not separate from placebo	[2]

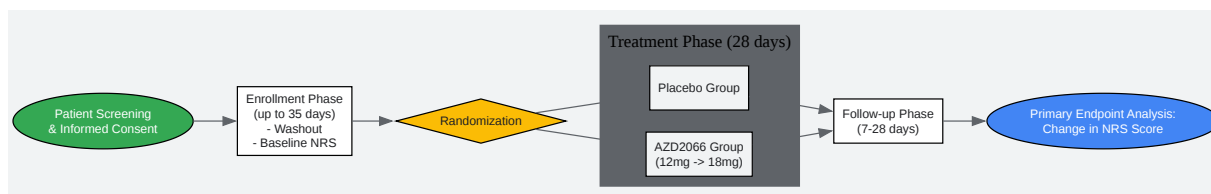
Neuropathic Pain - Mechanical Hypersensitivity (Study D0475C00016)

Outcome Measure	AZD2066 (12 mg, 18 mg)	Placebo	Source
Change in NRS Pain Score	Data not publicly available	Data not publicly available	[3]

Signaling Pathway and Mechanism of Action

AZD2066 acts as a NAM at the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade modulates synaptic plasticity and neuronal excitability. By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this signaling pathway.





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